1-Ftalazinamina

Descripción general

Descripción

Synthesis Analysis

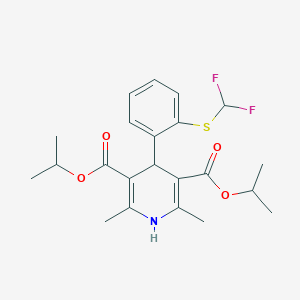

The synthesis of 1-Phthalazinamine and its derivatives involves multiple approaches aimed at enhancing its chemical versatility and biological activity. Notably, various N-substituted phthalazine sulfonamides were synthesized, showcasing the compound's role as a scaffold in developing inhibitors with significant biological activities (Cüneyt Türkeş et al., 2019). Furthermore, the application of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in the one-pot synthesis of various phthalazine derivatives underlines the adaptability of phthalazinamine in synthetic chemistry (A. Khazaei et al., 2015).

Molecular Structure Analysis

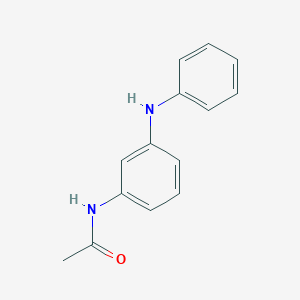

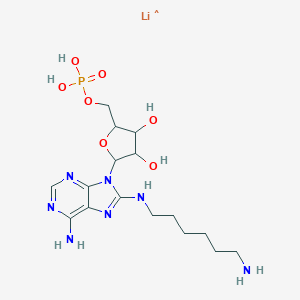

The molecular structure of 1-Phthalazinamine serves as a foundation for its extensive pharmacological and chemical applications. The structural diversity of phthalazine derivatives, as outlined in a systematic review, highlights the compound's adaptability and potential in drug discovery (J. Sangshetti et al., 2019).

Chemical Reactions and Properties

Phthalazines undergo various chemical reactions, including the inverse-electron-demand Diels-Alder reaction, which transforms phthalazines into naphthalenes, showcasing the compound's reactivity and potential for creating complex molecular structures (E. Oishi et al., 1990). Moreover, the synthesis of novel phthalazine derivatives as potential anticancer and antioxidant agents emphasizes the chemical properties and reactivity of 1-Phthalazinamine and its potential in medicinal chemistry (M. Behalo et al., 2017).

Physical Properties Analysis

The physical properties of 1-Phthalazinamine derivatives, such as solubility, melting points, and stability, are crucial for their application in various scientific domains. The synthesis and evaluation of these properties are essential for understanding the compound's behavior in different environments and for potential applications in materials science.

Chemical Properties Analysis

The chemical properties of 1-Phthalazinamine, including its reactivity with other chemical species, acid-base behavior, and photophysical properties, play a significant role in its applications. Research focusing on the development of fluorinated 1-Phthalazinamine derivatives underscores the importance of modifying chemical properties to enhance biological activity and potential applications in pharmaceuticals (Mohanreddy Pothiredd et al., 2022).

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos Fluorados

1-Ftalazinamina se utiliza en la síntesis de compuestos heterocíclicos fluorados, que son conocidos por sus potenciales actividades biológicas . El método de ultrasonido utilizado en esta síntesis es más eficiente que los métodos convencionales, ofreciendo mejores rendimientos y manejo.

Aplicaciones Anticancerígenas

Los derivados de this compound se han sintetizado y evaluado por sus actividades antitumorales. Algunos derivados de ftalazina 1,4-sustituidos muestran citotoxicidad selectiva contra varias líneas celulares de cáncer, con ciertos compuestos que demuestran una actividad superior en comparación con los agentes quimioterapéuticos establecidos.

Investigación en Sonoquímica

La aplicación de ultrasonidos en reacciones químicas, conocida como sonoquímica, se beneficia del uso de this compound. Este enfoque mejora las tasas de reacción y los rendimientos de producto, convirtiéndolo en una herramienta valiosa en la síntesis química .

Mecanismo De Acción

Direcciones Futuras

Propiedades

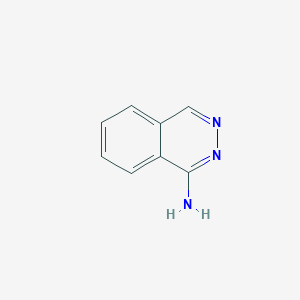

IUPAC Name |

phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSCLHDMXBMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172561 | |

| Record name | 1-Phthalazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19064-69-8 | |

| Record name | 1-Phthalazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phthalazinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phthalazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazin-1-Amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key biological targets of 1-Phthalazinamine derivatives and how do they exert their effects?

A1: Research suggests that 1-Phthalazinamine derivatives display interesting biological activities, with a particular focus on their potential as antitumor agents. One prominent example is AMG 900, a highly selective, orally bioavailable inhibitor of Aurora kinases []. Aurora kinases are crucial regulators of cell cycle progression, and their overexpression is implicated in tumorigenesis. AMG 900 targets and inhibits these kinases, particularly Aurora A and B, thereby disrupting cell division and potentially leading to tumor cell death. Another study highlights the antithrombotic properties of certain 1-Phthalazinamine derivatives []. Notably, N-[4-(1H-1, 2, 4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine demonstrated potent antiplatelet activity by inhibiting collagen-induced platelet aggregation. Further investigation revealed that another derivative, N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine, exhibited potent antagonism towards the 5-HT2A receptor, a key player in platelet aggregation triggered by serotonin. These examples illustrate the potential of 1-Phthalazinamine derivatives to interact with diverse biological targets, influencing crucial cellular processes and offering promising avenues for therapeutic intervention.

Q2: What are the structural characteristics of 1-Phthalazinamine derivatives and how do modifications impact their activity?

A2: 1-Phthalazinamine serves as a core structure for various derivatives, with modifications primarily focusing on the substituents attached to the phthalazine ring system. The presence of a fluorinated heterocyclic ring is particularly noteworthy, as it often contributes to enhanced biological activity []. For instance, in the development of AMG 900, researchers discovered that incorporating a pyrimidine ring linked through an oxygen atom to the phthalazine core was crucial for achieving oral bioavailability and potency against multidrug-resistant cancer cells []. Furthermore, the antithrombotic activity of 1-Phthalazinamine derivatives appears to be greatly influenced by the nature and length of the substituents at the 4-position of the phthalazine ring []. The presence of arylalkyl groups, particularly those containing triazole moieties, was linked to improved antithrombotic activity. This structure-activity relationship highlights the importance of strategic modifications to the 1-Phthalazinamine scaffold for optimizing desired biological effects.

Q3: What synthetic approaches are commonly employed for the preparation of 1-Phthalazinamine derivatives?

A3: The synthesis of 1-Phthalazinamine derivatives has evolved over time, with recent research emphasizing more efficient and environmentally friendly methods. A notable example is the successful utilization of ultrasonication for synthesizing various fluorinated 1-(2-(N)-benzyl) phthalazinones, 1-Phthalazinamine, and non-fluorinated 1-alkoxy/benzyloxy phthalazine derivatives []. This approach offers advantages over conventional methods in terms of improved yields, reduced reaction times, and simplified handling procedures. Another study highlights the reaction of 3-hydrazinopyridazines and 1-hydrazinophthalazines with gamma-diketones as a route to generate diverse N-1H-pyrrol-1-yl-3-pyridazinamines and N-1H-pyrrol-1-yl-1-phthalazinamines, respectively []. This method proved particularly valuable in developing antihypertensive agents, highlighting the versatility of synthetic strategies in accessing a wide range of 1-Phthalazinamine derivatives with tailored biological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)